![molecular formula C8H8Cl2N2O2 B2475175 4,6-Dichloro-N-methoxy-N-methylnicotinamide CAS No. 1211522-24-5](/img/structure/B2475175.png)
4,6-Dichloro-N-methoxy-N-methylnicotinamide
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Overview
Description
Scientific Research Applications
1. Intermediate in Synthesis
4,6-Dichloro-N-methoxy-N-methylnicotinamide has been utilized in the synthesis of various compounds. For instance, it serves as an important intermediate in the synthesis of pyrimidine compounds. This includes its use in the preparation of 2,4-dichloro-5-methoxy-pyrimidine, which is synthesized from methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through cyclization and chloridization processes (Liu Guo-ji, 2009).
2. Role in Anticancer Drug Synthesis
It's also a key intermediate in the creation of synthetic anticancer drugs. An example is its role in the synthesis of dasatinib, an anticancer drug. The synthesis of 4,6-Dichloro-2-methylpyrimidine, a step in the production of dasatinib, uses this compound in its process, highlighting its significance in medicinal chemistry (Guo Lei-ming, 2012).
3. Protein Fluorescence Quenching
In protein research, N‘‐methylnicotinamide chloride, a related compound, has been investigated for its ability to quench the intrinsic fluorescence of tryptophyl residues in proteins. This property is utilized in the study of protein structures and functions, providing a vital tool in biochemical research (L. G. Holmes & F. M. Robbins, 1974).
4. Synthesis of Cyanopyrimidines
The compound is also involved in the synthesis of 2-Cyanopyrimidines. It's converted to various pyrimidine derivatives, which are characterized for their potential use in various chemical applications. This demonstrates the versatility of this compound in the synthesis of diverse chemical entities (A. Kalogirou & P. Koutentis, 2019).
5. Antitumor Property Exploration
Furthermore, its derivatives have been synthesized and evaluated for antitumor properties. This involves reactions with amines and sodium methoxide to create compounds with potential antitumor effects, indicating its role in the development of new cancer therapies (L. Grigoryan et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a research chemical and further studies are needed to identify its specific targets and their roles .
Mode of Action
As a research chemical, it is likely that its interaction with its targets and the resulting changes are the subject of ongoing investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
properties
IUPAC Name |
4,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-4-11-7(10)3-6(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZLGQDPLISDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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